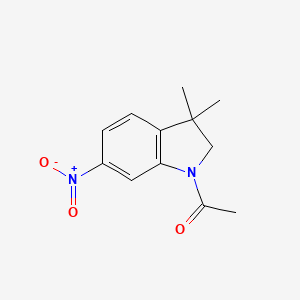

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

Description

Structural Identification and IUPAC Nomenclature

The structural identification of this compound relies on comprehensive spectroscopic and analytical techniques that confirm its molecular architecture. The compound's International Union of Pure and Applied Chemistry name reflects its systematic nomenclature based on the indoline core structure with specific positional substitution patterns. The molecule features a fused benzene-pyrrole ring system characteristic of indolines, with two methyl groups attached to the 3-position carbon atom, creating a quaternary carbon center that significantly influences the compound's conformational properties.

The precise structural assignment is supported by detailed spectroscopic data, including nuclear magnetic resonance and mass spectrometry analyses. The compound's Simplified Molecular Input Line Entry System representation appears as CC(=O)N1CC(c2c1cc(cc2)N+[O-])(C)C, which accurately captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier provides an unambiguous structural description: InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3, confirming the exact atomic arrangement and stereochemical features.

Table 1: Structural and Identification Data for this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 453562-68-0 | |

| Molecular Formula | C12H14N2O3 | |

| Molecular Weight | 234.25 g/mol | |

| International Chemical Identifier Key | WFZCJZLWNBAQDW-UHFFFAOYSA-N | |

| Melting and Data Link Number | MFCD07636645 | |

| Canonical Simplified Molecular Input Line Entry System | CC(=O)N1CC(c2c1cc(cc2)N+[O-])(C)C |

The molecular geometry of this compound exhibits several notable features that influence its chemical behavior. The indoline ring system adopts a non-planar conformation due to the saturated nature of the five-membered pyrrolidine portion, while the benzene ring maintains its aromatic planarity. The nitro group at the 6-position introduces significant electron-withdrawing effects that alter the electronic distribution throughout the aromatic system, potentially affecting both nucleophilic and electrophilic substitution reactions. The acetyl group attached to the nitrogen atom provides additional functionality for chemical transformations and influences the overall polarity and solubility characteristics of the molecule.

Historical Context in Nitroindoline Chemistry

The development of nitroindoline chemistry has its roots in the broader exploration of nitrogen-containing heterocyclic compounds that began in earnest during the mid-twentieth century. Early investigations into indole and indoline derivatives were driven by the recognition of their biological significance and potential pharmaceutical applications. The systematic synthesis of nitro-substituted indolines emerged as researchers sought to understand how electron-withdrawing groups could modify the chemical and biological properties of these heterocyclic systems.

Historical research in this field has demonstrated that nitroindoline compounds exhibit remarkable versatility in synthetic transformations. The work of various research groups has established that different positional isomers of nitroindolines can be prepared through direct nitration of indole precursors, with the regioselectivity depending on reaction conditions and the nature of substituents already present on the aromatic ring. Studies have shown that nitration of electronegatively substituted indoles tends to favor formation of 6-nitro derivatives, which aligns with the structural pattern observed in this compound.

Table 2: Historical Development of Nitroindoline Synthesis Methods

| Method | Target Compounds | Key Findings | Reference Period |

|---|---|---|---|

| Direct Nitration of Indoles | 4-Nitro-, 5-Nitro-, 6-Nitro-, and 7-Nitroindole | Position-dependent reactivity patterns identified | 1958-1966 |

| Nitration of Electronegative Derivatives | Various dinitroindoles | Regioselective synthesis achieved | 1966 |

| Catalytic Reduction Studies | Amino-substituted indolines | High-yield conversion protocols developed | 2000s-Present |

The evolution of nitroindoline chemistry has been particularly influenced by advances in catalytic reduction methodologies. Research has demonstrated that nitroindoline compounds serve as excellent precursors for the synthesis of corresponding aminoindolines through catalytic hydrogenation processes. These transformations have proven highly efficient when employing palladium-based catalysts under controlled reaction conditions, with studies reporting consistent yields exceeding 90% in many cases. The development of such reliable synthetic protocols has significantly enhanced the utility of nitroindoline compounds like this compound in modern organic synthesis.

Propriétés

IUPAC Name |

1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCJZLWNBAQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583135 | |

| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453562-68-0 | |

| Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material: 3,3-Dimethylindoline

The synthesis begins with 3,3-dimethylindoline, a bicyclic amine that serves as the indoline precursor. The key synthetic steps are:

- Nitration : Introduction of the nitro group at the 6-position of the indoline ring.

- Acetylation : Attachment of the acetyl group to the nitrogen atom of the indoline ring.

Nitration Step

The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to ensure regioselectivity and avoid over-nitration or ring degradation. The reaction conditions are optimized to selectively introduce the nitro group at the 6-position of the indoline ring.

- Cool the reaction mixture to approximately 0–10 °C.

- Add a solution of nitric acid dropwise to the indoline dissolved in sulfuric acid or an appropriate solvent.

- Stir the mixture for about 1 hour at low temperature.

- Quench the reaction by transferring it into a basic aqueous solution (e.g., ammonium hydroxide) to neutralize acids and precipitate the nitroindoline intermediate.

- Extract the product into an organic solvent such as isopropyl acetate.

- Wash the organic phase with brine to purify the nitroindoline intermediate.

This method yields 3,3-dimethyl-6-nitroindoline with high purity and yield (~90%).

Acetylation Step

The acetylation of the nitrogen atom in the nitroindoline intermediate is carried out using acetic anhydride, often in the presence of a base catalyst such as pyridine or triethylamine to facilitate the reaction.

- Dissolve the nitroindoline intermediate in an inert solvent (e.g., dichloromethane or acetic anhydride).

- Add acetic anhydride and a catalytic amount of pyridine.

- Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40–60 °C) for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water.

- Extract the product into an organic solvent.

- Purify by column chromatography or recrystallization to obtain 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone.

This step typically achieves good yields and high regioselectivity.

Alternative Synthetic Routes

Some literature reports alternative nitration methods using milder nitrating agents or regioselective control via weak interactions to achieve mono-nitration on indoline derivatives, which could be adapted for this compound to improve selectivity and reduce by-products.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3 + H2SO4 (conc.), dropwise addition | 0–10 °C | ~1 hour | ~90 | Controlled addition, quench with NH4OH |

| Extraction | Isopropyl acetate, brine wash | Room temperature | - | - | Purification of nitroindoline |

| Acetylation | Acetic anhydride, pyridine catalyst | 25–60 °C | Several hours | 75–85 | Monitored by TLC, purified by chromatography |

Analytical and Research Findings

- Spectroscopic Characterization: The compound is characterized by NMR (1H and 13C), IR, and mass spectrometry confirming the presence of the nitro group, acetyl functionality, and indoline framework.

- Regioselectivity: The nitration step is highly regioselective for the 6-position due to electronic and steric effects in the indoline ring.

- Yield Optimization: Reaction parameters such as temperature, acid concentration, and reaction time are critical for maximizing yield and purity.

- Scale-up Considerations: Industrial synthesis may employ continuous flow reactors for better control and reproducibility.

Analyse Des Réactions Chimiques

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes and pigments due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparaison Avec Des Composés Similaires

Core Structure and Substituent Variations

The table below compares 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone with key analogs, highlighting structural and functional differences:

Physicochemical Properties

- Solubility: Nitro groups generally reduce aqueous solubility due to their electron-withdrawing nature. However, the ethanone moiety may mitigate this through hydrogen bonding .

- Molecular Weight: Indoline derivatives (e.g., 1-(6-iodo-2,3-dihydroindol-1-yl)ethanone, MW ~275 g/mol) are typically heavier than indole analogs due to saturation .

Activité Biologique

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique indoline structure with a nitro group at the 6-position and an ethanone moiety. This configuration is crucial for its biological activity. The presence of the nitro group can facilitate interactions with biological macromolecules, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 25 | Apoptosis |

| A549 (Lung Cancer) | 30 | Cell Cycle Arrest |

| HeLa (Cervical Cancer) | 20 | Apoptosis |

Table 2: Cytotoxicity of this compound on cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can:

- Inhibit key enzymes involved in cancer cell proliferation.

- Disrupt cellular signaling pathways.

- Induce oxidative stress leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indoline derivatives, including this compound. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial potency. The study concluded that modifications to the indoline structure could enhance efficacy against resistant strains .

Anticancer Research

In another investigation focusing on the anticancer potential of indoline derivatives, researchers found that this compound significantly inhibited tumor growth in xenograft models. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Q & A

Basic: What safety protocols should be followed when handling 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone in laboratory settings?

Methodological Answer:

While specific toxicological data for this compound is limited, safety practices for structurally related nitroindoline derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) recommend:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P261 precautionary statement) .

- First Aid: Immediate flushing with water for skin/eye contact and medical consultation if exposure occurs .

- Storage: In airtight containers away from incompatible substances (e.g., strong oxidizers).

Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

For structural elucidation:

- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ethanone moiety; nitro group absorption at ~1520–1350 cm⁻¹). Compare with reference spectra of similar compounds (e.g., 1-(Indolin-7-yl)ethanone) .

- NMR: Use - and -NMR to resolve substituent positions on the indoline ring (e.g., dimethyl and nitro group environments).

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity and molecular weight using retention indices and fragmentation patterns (e.g., NIST Standard Reference Data protocols) .

Advanced: How can crystallographic refinement with SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

SHELXL is widely used for small-molecule refinement:

Data Preparation: Integrate diffraction data (e.g., .hkl files) and define initial atomic coordinates.

Parameterization: Refine anisotropic displacement parameters and occupancy factors for disordered groups (e.g., nitro or methyl moieties) .

Validation: Use R-factors and difference electron density maps to assess model accuracy. For example, discrepancies in nitro group geometry (e.g., bond lengths deviating from 1.21–1.23 Å for N–O) may require re-examination of thermal motion or hydrogen bonding .

Advanced: What computational strategies predict the biological activity of nitroindoline-based ethanones?

Methodological Answer:

- Molecular Docking: Use PyRx or AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes). Optimize ligand conformations based on nitro group orientation and indoline ring puckering .

- ADMET Profiling: Employ tools like SwissADME to predict pharmacokinetics (e.g., Lipinski’s Rule compliance) and toxicity. For nitro-containing compounds, prioritize screening for mutagenicity via QSAR models .

Basic: What synthetic routes are feasible for preparing nitroindoline ethanones, and how are reaction conditions optimized?

Methodological Answer:

- Friedel-Crafts Acylation: React indoline derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize temperature (e.g., 0–5°C to minimize side reactions) .

- Nitration: Introduce the nitro group post-synthesis using HNO₃/H₂SO₄. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to avoid over-nitration .

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Study: If NMR suggests planar indoline geometry but crystallography reveals puckering (e.g., Cremer-Pople parameters ), reconcile results by:

- Statistical Validation: Apply Hamilton R-factor ratio tests to crystallographic models and cross-check with DFT-optimized geometries .

Basic: What are the environmental hazards associated with nitroindoline ethanones?

Methodological Answer:

- Persistence/Bioaccumulation: Screen using EPI Suite for nitro derivatives. For example, logP values >3.5 may indicate bioaccumulation potential .

- Degradation Studies: Conduct hydrolysis under acidic/basic conditions (pH 2–12) and monitor via HPLC to assess stability .

Advanced: How does the nitro group influence the electronic structure of the indoline ring?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to map electron density. The nitro group reduces electron density on the indoline ring, altering reactivity in electrophilic substitutions .

- Electrochemical Profiling: Use cyclic voltammetry to quantify redox potentials (e.g., nitro reduction peaks at −0.5 to −0.8 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.